![molecular formula C7H6N4O3 B102598 N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine CAS No. 18378-29-5](/img/structure/B102598.png)
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
Overview
Description
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound with the molecular formula C7H6N4O3 and a molecular weight of 194.14 g/mol . It is known for its distinctive structure, which includes a benzoxadiazole ring substituted with a nitro group and a methylamino group. This compound is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of 2,1,3-benzoxadiazole followed by methylation. The nitration process introduces a nitro group at the 7-position of the benzoxadiazole ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-Methyl-2,1,3-benzoxadiazol-4-amine.
Substitution: Formation of various substituted benzoxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Characteristics
- IUPAC Name : N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
- Molecular Formula :
- Molecular Weight : 194.14 g/mol
- Melting Point : 258-260 °C
The compound features a benzoxadiazole ring with a nitro group at the 7-position and a methylamino group, contributing to its unique chemical behavior and fluorescence characteristics.
Fluorescent Probes
NBD-M is widely used as a fluorescent probe in various biochemical assays. Its ability to emit fluorescence upon excitation makes it valuable for:
- Studying Enzyme Activities : Researchers utilize NBD-M to monitor enzymatic reactions by tracking fluorescence changes.
- Protein Interactions : The compound helps visualize interactions between proteins in live cells.
- Cellular Processes : It is employed in imaging studies to observe the dynamics and localization of biomolecules within cells.
Chemical Synthesis
In synthetic chemistry, NBD-M serves as a building block for more complex molecules. Its reactive functional groups allow for:
- Substitution Reactions : The methylamino group can participate in nucleophilic substitution reactions, facilitating the synthesis of various derivatives.
- Formation of New Compounds : Through oxidation and reduction reactions, NBD-M can be transformed into other useful compounds, expanding its utility in organic synthesis.
Biological Research
NBD-M has potential applications in biological research due to its fluorescent properties:
- Imaging Techniques : It is utilized in fluorescence microscopy to visualize cellular structures and processes.
- Tracking Biomolecules : The compound can be conjugated with biomolecules to track their movement and interactions in live cells.
Study 1: Enzymatic Activity Monitoring
A study demonstrated the use of NBD-M as a probe for monitoring the activity of specific enzymes involved in metabolic pathways. The fluorescence intensity correlated with enzyme activity levels, allowing researchers to quantify enzyme kinetics effectively.
Study 2: Protein Interaction Visualization
Another research project utilized NBD-M to visualize protein-protein interactions within living cells. By tagging proteins with NBD-M derivatives, researchers could observe dynamic interactions in real-time using fluorescence microscopy.
Study 3: Cellular Dynamics Tracking
In a cellular dynamics study, NBD-M was employed to track the localization of signaling molecules within cancer cells. The results highlighted the compound's effectiveness in providing insights into cellular mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine is primarily based on its ability to act as a fluorescent probe. Upon excitation with light of a specific wavelength, the compound emits fluorescence, which can be detected and measured. This property allows researchers to visualize and quantify various biological processes. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Nitro-2,1,3-benzoxadiazol-4-amine: Lacks the methyl group at the amino position.
N-Methyl-2,1,3-benzoxadiazol-4-amine: Lacks the nitro group at the 7-position.
2,1,3-Benzoxadiazol-4-amine: Lacks both the nitro and methyl groups.
Uniqueness
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical and fluorescent properties. This combination makes it particularly useful as a fluorescent probe in various scientific applications .
Biological Activity
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine (commonly referred to as N-Methyl-NBD) is a synthetic compound belonging to the benzoxadiazole family, which is recognized for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science. This article provides an overview of the biological activity of N-Methyl-NBD, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
N-Methyl-NBD is characterized by a methyl group at the nitrogen position and a nitro group at the 7-position of the benzoxadiazole ring. The molecular formula is , with a molecular weight of approximately 180.17 g/mol. This structure contributes to its unique physical and chemical properties, including fluorescence, which is utilized in various biological assays.
The biological activity of N-Methyl-NBD can be attributed to several mechanisms:
- Fluorescent Properties : The compound exhibits strong fluorescent characteristics, making it useful as a fluorescent probe in cellular imaging and detection assays.
- Interaction with Biological Macromolecules : N-Methyl-NBD has been shown to interact with proteins and nucleic acids, influencing their structure and function. This interaction may involve hydrogen bonding and π-stacking due to its aromatic nature.
- Antioxidant Activity : Studies have indicated that N-Methyl-NBD can scavenge free radicals, thereby modulating oxidative stress within cells.
Biological Activity
N-Methyl-NBD has been investigated for a variety of biological activities:
- Antibacterial Properties : Research indicates that N-Methyl-NBD exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. This makes it a potential candidate for developing new antibacterial agents.
- Antifungal Activity : The compound has also demonstrated antifungal properties, showing efficacy against common fungal pathogens.
- Anticancer Potential : Preliminary studies suggest that N-Methyl-NBD may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve cell cycle arrest and modulation of apoptotic pathways.
Case Studies
-
Antibacterial Efficacy Study :
A study evaluated the antibacterial activity of N-Methyl-NBD against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating its potential as an effective antibacterial agent . -
Anticancer Research :
In vitro experiments were conducted on human cancer cell lines (e.g., HeLa and MCF-7). Treatment with N-Methyl-NBD resulted in a dose-dependent decrease in cell viability, with IC50 values determined at 30 µM for HeLa cells and 40 µM for MCF-7 cells after 48 hours of exposure . Flow cytometry analysis revealed an increase in cells arrested at the G2/M phase, suggesting a mechanism involving cell cycle disruption .
Comparative Analysis
To better understand the biological activity of N-Methyl-NBD compared to similar compounds, the following table summarizes key features:
Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Activity |
---|---|---|---|
This compound | Yes | Yes | Yes |
N-(4-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine | Moderate | Yes | Potential |
N-butyl-7-nitro-2,1,3-benzoxadiazol-4-amine | Yes | Moderate | Limited |
Properties
IUPAC Name |
N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-8-4-2-3-5(11(12)13)7-6(4)9-14-10-7/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPBYPSUWZVMRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345705 | |
Record name | N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18378-29-5 | |
Record name | N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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